1-Amino-3-(2-fluoro-5-methylphenyl)propan-2-OL
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Overview
Description
1-Amino-3-(2-fluoro-5-methylphenyl)propan-2-OL is an organic compound with a molecular formula of C10H14FNO. It is a chiral amino alcohol that features a fluorinated aromatic ring, making it a valuable intermediate in the synthesis of various pharmaceuticals and fine chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Amino-3-(2-fluoro-5-methylphenyl)propan-2-OL can be synthesized through several routes. One common method involves the reaction of 2-fluoro-5-methylbenzaldehyde with nitromethane to form a nitroalkene intermediate. This intermediate is then reduced using a suitable reducing agent such as sodium borohydride to yield the desired amino alcohol.
Another approach involves the condensation of 2-fluoro-5-methylaniline with an appropriate epoxide, followed by reduction and purification steps to obtain the target compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using optimized conditions to maximize yield and purity. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products. The final product is often purified through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
1-Amino-3-(2-fluoro-5-methylphenyl)propan-2-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The fluorine atom on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
Oxidation: Formation of 1-amino-3-(2-fluoro-5-methylphenyl)propan-2-one.
Reduction: Formation of 1-amino-3-(2-fluoro-5-methylphenyl)propan-2-amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-Amino-3-(2-fluoro-5-methylphenyl)propan-2-OL has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities and interactions with enzymes and receptors.
Medicine: It serves as an intermediate in the development of drugs targeting specific diseases.
Industry: The compound is utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of 1-Amino-3-(2-fluoro-5-methylphenyl)propan-2-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated aromatic ring enhances its binding affinity and selectivity, while the amino and hydroxyl groups facilitate hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-4-methylaniline: A precursor in the synthesis of 1-Amino-3-(2-fluoro-5-methylphenyl)propan-2-OL.
1-Amino-3-(2-fluoro-4-methylphenyl)propan-2-OL: A structural isomer with similar properties but different spatial arrangement.
1-Amino-3-(2-chloro-5-methylphenyl)propan-2-OL: A chlorinated analog with different reactivity and biological activity.
Uniqueness
This compound is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This fluorination enhances its stability, lipophilicity, and binding affinity, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C10H14FNO |
---|---|
Molecular Weight |
183.22 g/mol |
IUPAC Name |
1-amino-3-(2-fluoro-5-methylphenyl)propan-2-ol |
InChI |
InChI=1S/C10H14FNO/c1-7-2-3-10(11)8(4-7)5-9(13)6-12/h2-4,9,13H,5-6,12H2,1H3 |
InChI Key |
ZPUYJAGSNWKLNT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)F)CC(CN)O |
Origin of Product |
United States |
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